REACTION_CXSMILES
|
[CH:1]1[C:6]2[CH2:7][C:8]3[CH:9]=[CH:10][N:11]=[CH:12][C:13]=3[CH2:14][C:5]=2[CH:4]=[CH:3][N:2]=1>COC(OC)COCC(OC)OC.[Pd]>[CH:12]1[C:13]2=[CH:14][C:5]3[CH:4]=[CH:3][N:2]=[CH:1][C:6]=3[CH:7]=[C:8]2[CH:9]=[CH:10][N:11]=1
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Name
|
5,10-dihydro-pyrido[3,4-g]isoquinoline
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Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C1=NC=CC2=C1CC=1C=CN=CC1C2
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
COC(COCC(OC)OC)OC
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 15 hours under argon atmosphere
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Duration
|
15 h
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Type
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FILTRATION
|
Details
|
After the filtration of palladium-on-charcoal and solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NC=CC=2C1=CC=1C=CN=CC1C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |